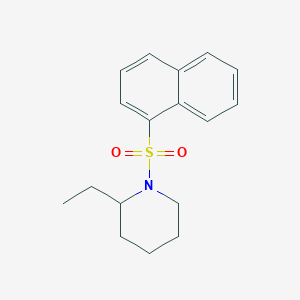![molecular formula C15H7FO3 B12194273 8-fluoro-5H-[1]benzofuro[3,2-c]isochromen-5-one](/img/structure/B12194273.png)
8-fluoro-5H-[1]benzofuro[3,2-c]isochromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-5H-1benzofuro[3,2-c]isochromen-5-one is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their unique structural features and wide array of biological activities, making them privileged structures in drug discovery . This compound, with its specific fluorine substitution, exhibits unique chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
The synthesis of 8-fluoro-5H-1benzofuro[3,2-c]isochromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the benzofuran ring system. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
8-fluoro-5H-1benzofuro[3,2-c]isochromen-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce double bonds or other functional groups, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction can replace a functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
8-fluoro-5H-1benzofuro[3,2-c]isochromen-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-fluoro-5H-1benzofuro[3,2-c]isochromen-5-one involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-fluoro-5H-1benzofuro[3,2-c]isochromen-5-one can be compared with other benzofuran derivatives, such as:
- 8-fluoro-5-benzofuro 3,2-cbenzopyranone : Another fluorinated benzofuran with distinct chemical properties .
5H-benzofuro[3,2-c]carbazole: Known for its use in developing narrowband multi-resonance thermally activated delayed fluorescence emitters.
The uniqueness of 8-fluoro-5H-1benzofuro[3,2-c]isochromen-5-one lies in its specific fluorine substitution, which imparts unique chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C15H7FO3 |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
8-fluoro-[1]benzofuro[3,2-c]isochromen-5-one |
InChI |
InChI=1S/C15H7FO3/c16-8-5-6-12-11(7-8)14-13(18-12)9-3-1-2-4-10(9)15(17)19-14/h1-7H |
InChI Key |
PVDDIXHSEPGVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(O3)C=CC(=C4)F)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B12194204.png)
![(2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12194214.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B12194221.png)

![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12194231.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[3-[3-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-](/img/structure/B12194240.png)
![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene](/img/structure/B12194243.png)
![4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide](/img/structure/B12194251.png)
![4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B12194254.png)
![2-(4-Chloro-phenylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine](/img/structure/B12194276.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B12194278.png)
![2,2,5-Trimethyl-3,4,10,11-tetrahydrocyclopenta[c]pyrano[2,3-f]chromen-8-one](/img/structure/B12194283.png)

